4-Bromonicotinic acid hydrobromide
Overview
Description
4-Bromonicotinic acid hydrobromide is a chemical compound with the molecular formula C6H5Br2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromonicotinic acid hydrobromide can be synthesized through several methods. One common method involves the bromination of pyridine-3-carboxylic acid. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position on the pyridine ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. These reactions are carried out in reactors with precise temperature and pressure controls to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromonicotinic acid hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are often used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
4-Bromonicotinic acid hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromonicotinic acid hydrobromide involves its interaction with various molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in electrophilic and nucleophilic reactions, affecting biological pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
4-Bromonicotinic acid: Similar in structure but lacks the hydrobromide component.
3-Bromopyridine-4-carboxylic acid: Differently substituted pyridine derivative.
4-Methoxypyridine: Contains a methoxy group instead of a bromine atom.
Uniqueness
4-Bromonicotinic acid hydrobromide is unique due to the presence of both the bromine atom and the carboxylic acid group, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in various synthetic and research applications.
Properties
IUPAC Name |
4-bromopyridine-3-carboxylic acid;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2.BrH/c7-5-1-2-8-3-4(5)6(9)10;/h1-3H,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJXMELYTOXEBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)C(=O)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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